

Benchmarking Icmt-IN-11: A Comparative Analysis Against Known ICMT Inhibitors

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Compound of Interest

Compound Name: *Icmt-IN-11*

Cat. No.: *B15138517*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Icmt-IN-11**, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), against established standards in the field. The information presented herein is intended to assist researchers in evaluating the potential of **Icmt-IN-11** for applications in cancer biology and drug development.

Introduction to ICMT and its Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. [1] This final methylation step is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their downstream signaling activities that regulate cell proliferation, differentiation, and survival. [1] Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT an attractive therapeutic target.

Icmt-IN-11 is a small molecule inhibitor of ICMT with a reported half-maximal inhibitory concentration (IC₅₀) of 0.031 μ M. [2] This guide benchmarks **Icmt-IN-11** against other well-characterized ICMT inhibitors, namely the prototypical inhibitor cysmethynil and its more potent analog, compound 8.12.

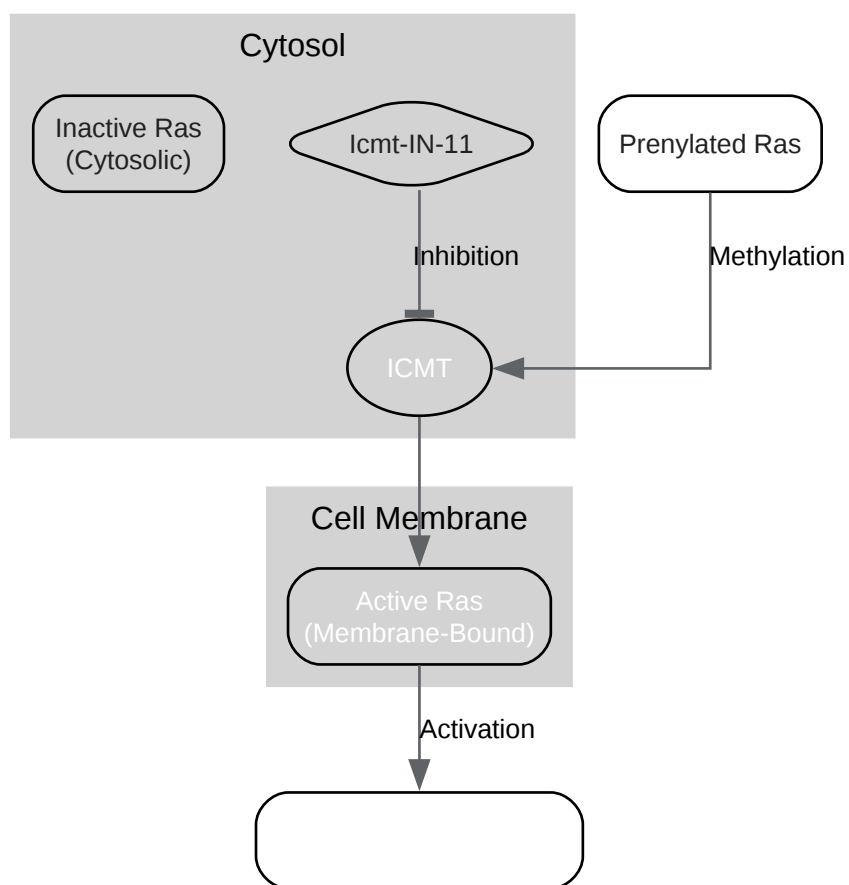
Performance Comparison

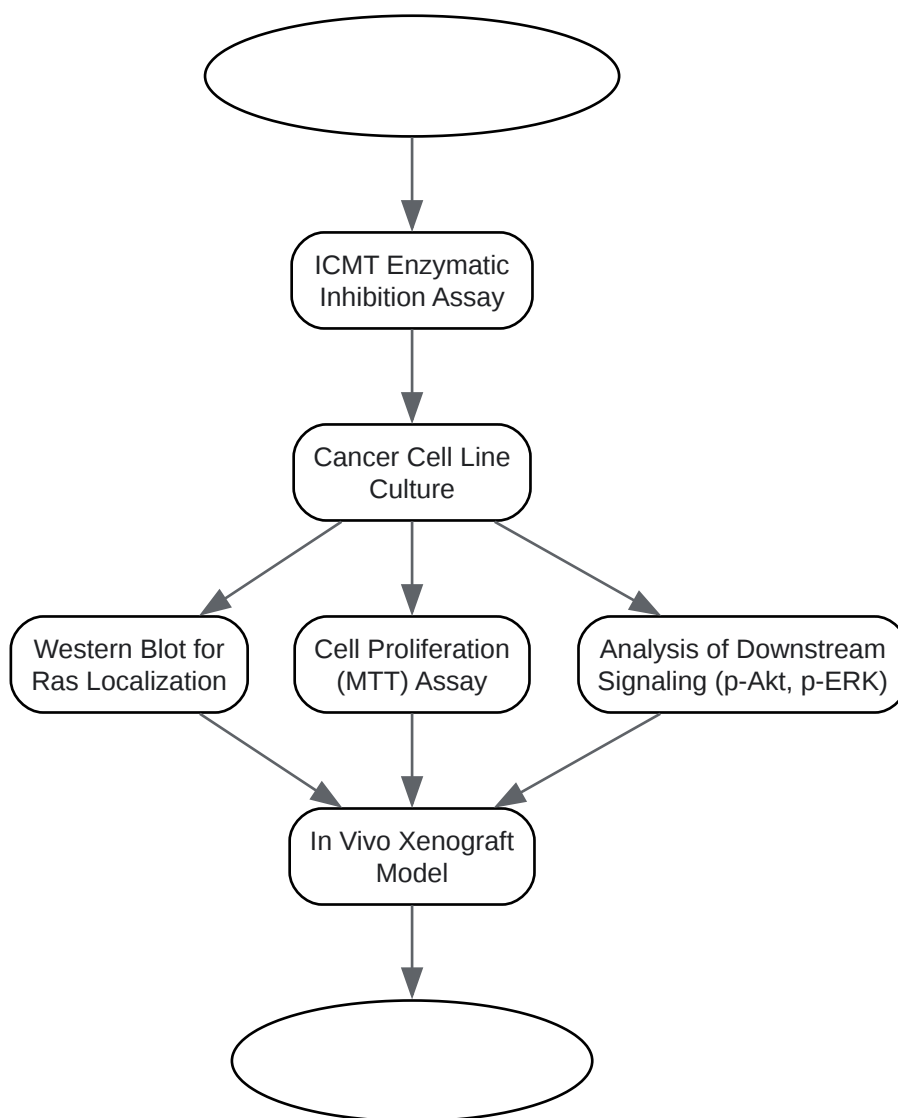
The following table summarizes the available quantitative data for **lcmt-IN-11** and known standard ICMT inhibitors. Direct comparative data for **lcmt-IN-11** in cellular assays is not yet publicly available and represents a key area for future investigation.

Inhibitor	ICMT Enzymatic Inhibition (IC50)	Cell Viability (GI50)	In Vivo Efficacy
lcmt-IN-11	0.031 μ M[2]	Data not available	Data not available
Cysmethynil	~1-2 μ M (cell-based)	Varies by cell line (e.g., ~20 μ M in some cancer cells)[3]	Effective in xenograft models[3]
Compound 8.12	More potent than cysmethynil	More potent than cysmethynil[3]	Greater tumor growth inhibition than cysmethynil in a xenograft mouse model[3]

Signaling Pathway and Mechanism of Action

ICMT inhibitors exert their effects by disrupting the final step of Ras protein maturation. This leads to the mislocalization of Ras from the plasma membrane to the cytosol, thereby attenuating downstream signaling cascades.





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- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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